molecular formula C15H13N5O2 B2503779 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide CAS No. 1428357-90-7

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2503779
CAS No.: 1428357-90-7
M. Wt: 295.302
InChI Key: XWUOVKILEXHHBA-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties

Preparation Methods

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide typically involves the reaction of hydrazine derivatives with pyrazole and pyridazine precursors. One common method involves the reaction of hydrazide with aryl isocyanate or aryl isothiocyanate in anhydrous benzene . The reaction conditions often include refluxing the mixture for several hours, followed by cooling and the addition of ice water to precipitate the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyridazine rings are substituted with different functional groups. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide involves its interaction with various molecular targets and pathways. The pyrazole and pyridazine rings can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide include other pyrazolylpyridazine derivatives, such as:

  • 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

N-phenyl-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h1-10H,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUOVKILEXHHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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